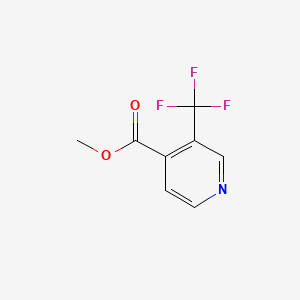

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate

Übersicht

Beschreibung

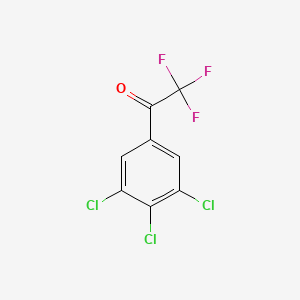

“Methyl 3-(trifluoromethyl)pyridine-4-carboxylate” is a chemical compound with the CAS Number: 1203952-88-8 and a molecular weight of 205.14 . It is also known by the IUPAC name "methyl 3-(trifluoromethyl)isonicotinate" .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “Methyl 3-(trifluoromethyl)pyridine-4-carboxylate”, has been a topic of interest in the agrochemical and pharmaceutical industries . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for “Methyl 3-(trifluoromethyl)pyridine-4-carboxylate” is1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Chemical Reactions Analysis

The chemical reactions involving “Methyl 3-(trifluoromethyl)pyridine-4-carboxylate” and its derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Wissenschaftliche Forschungsanwendungen

Agrochemical Industry

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate: is a key structural motif in the synthesis of agrochemicals. Its derivatives are primarily used for crop protection, offering effective pest control. The introduction of Fluazifop-butyl , a derivative, marked the beginning of its use in the agrochemical market. Since then, over 20 new agrochemicals containing this motif have been developed .

Pharmaceutical Industry

In pharmaceuticals, this compound’s derivatives are incorporated into various drugs due to their unique physicochemical properties. These derivatives contribute to the biological activity of the drugs, enhancing their efficacy. Currently, five pharmaceutical products containing this motif have been approved, with several more undergoing clinical trials .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, derivatives of Methyl 3-(trifluoromethyl)pyridine-4-carboxylate are also used in veterinary medicine. Two veterinary products containing this compound have been granted market approval, demonstrating its versatility and importance across different fields of medicine .

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are essential in developing new materials with improved properties, such as increased stability and potency .

Biological Activity Research

Research into the biological activities of pyridine derivatives has shown potential in treating diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities have also been explored, indicating a broad spectrum of applications in medical research .

Neuroprotection and Anti-inflammatory Research

Studies have investigated the neuroprotective and anti-inflammatory potential of pyridine derivatives. These compounds have been evaluated for their effects on human microglia and neuronal cell models, suggesting their use in developing treatments for neurodegenerative diseases .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)5-2-3-12-4-6(5)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTTUAWQPZYOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673228 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

CAS RN |

1203952-88-8 | |

| Record name | Methyl 3-(trifluoromethyl)pyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

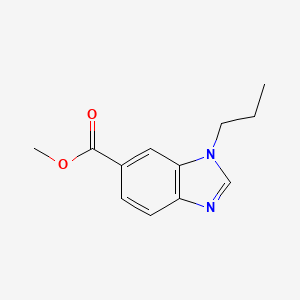

![methyl 3-(cyanomethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B598700.png)

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B598701.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octan-2-amine](/img/structure/B598706.png)

![2-Oxa-6-thiaspiro[3.3]heptane](/img/structure/B598713.png)